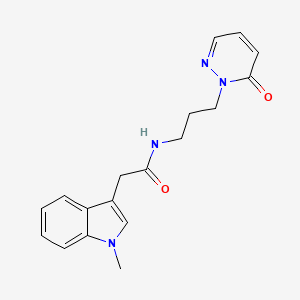
2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-methyl-1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₆N₄O
- Molecular Weight : 296.32 g/mol
- CAS Number : 1209323-62-5
Anti-inflammatory Activity
Research indicates that compounds with indole structures often exhibit anti-inflammatory properties. For instance, related indole derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in macrophage cell lines, suggesting a potential mechanism for reducing inflammation .
Cytotoxicity Against Cancer Cells
The compound's structural analogs have been tested for cytotoxic activity against various cancer cell lines. For example, indole derivatives have demonstrated significant anti-proliferative effects on liver cancer cells (Hep-G2), with some compounds achieving cell viability rates comparable to standard chemotherapy drugs like doxorubicin .
Table 1: Cytotoxicity of Indole Derivatives Against Hep-G2 Cells
| Compound Name | Cell Viability (%) at 100 µg/mL | Reference |
|---|---|---|
| Indole A | 11.72 ± 0.53 | |
| Indole B | 18.92 ± 1.48 | |
| Doxorubicin | 10.8 ± 0.41 |
The biological activity of this compound may involve several mechanisms:
- Modulation of Immune Response : Similar compounds have been shown to reduce TNF-α levels in macrophages, indicating a role in modulating immune responses during inflammation .
- Antioxidant Activity : The ability to scavenge free radicals and inhibit lipid peroxidation is critical in mitigating oxidative stress, a common pathway in chronic diseases .
- Targeting Cancer Pathways : The structural features of the compound suggest potential interactions with key proteins involved in cancer proliferation and survival pathways, although specific targets remain to be elucidated.
Case Studies
A study examining the effects of various indole derivatives highlighted their potential as therapeutic agents against chronic inflammation and cancer. These findings support the hypothesis that similar compounds, such as this compound, could be developed for clinical use in treating inflammatory diseases and cancers .
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-13-14(15-6-2-3-7-16(15)21)12-17(23)19-9-5-11-22-18(24)8-4-10-20-22/h2-4,6-8,10,13H,5,9,11-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLUEFMOICXKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














